CYCLO(-LEU-PHE)
CYCLO(-LEU-PHE)
Cyclo(leu-phe), also known as cyclo(phe-leu) or cFL, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. Cyclo(leu-phe) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cyclo(leu-phe) has been primarily detected in feces.
Cyclo(L-phenylalanyl-L-leucyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by benzyl and isobutyl groups (the 3S,6S-diastereomer). It has a role as a metabolite.
Cyclo(L-phenylalanyl-L-leucyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by benzyl and isobutyl groups (the 3S,6S-diastereomer). It has a role as a metabolite.
Brand Name:
Vulcanchem
CAS No.:
7280-77-5
VCID:
VC20884974
InChI:
InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1
SMILES:
CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2
Molecular Formula:
C15H20N2O2
Molecular Weight:
260.33 g/mol
CYCLO(-LEU-PHE)
CAS No.: 7280-77-5
Cat. No.: VC20884974
Molecular Formula: C15H20N2O2
Molecular Weight: 260.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cyclo(leu-phe), also known as cyclo(phe-leu) or cFL, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. Cyclo(leu-phe) is considered to be a practically insoluble (in water) and relatively neutral molecule. Cyclo(leu-phe) has been primarily detected in feces. Cyclo(L-phenylalanyl-L-leucyl) is a member of the class of 2,5-diketopiperazines that is piperazine-2,5-dione in which one hydrogen at position 3 and one hydrogen at position 6 are replaced by benzyl and isobutyl groups (the 3S,6S-diastereomer). It has a role as a metabolite. |
|---|---|
| CAS No. | 7280-77-5 |
| Molecular Formula | C15H20N2O2 |
| Molecular Weight | 260.33 g/mol |
| IUPAC Name | (3S,6S)-3-benzyl-6-(2-methylpropyl)piperazine-2,5-dione |
| Standard InChI | InChI=1S/C15H20N2O2/c1-10(2)8-12-14(18)17-13(15(19)16-12)9-11-6-4-3-5-7-11/h3-7,10,12-13H,8-9H2,1-2H3,(H,16,19)(H,17,18)/t12-,13-/m0/s1 |
| Standard InChI Key | QPDMOMIYLJMOQJ-STQMWFEESA-N |
| Isomeric SMILES | CC(C)C[C@H]1C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2 |
| SMILES | CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
| Canonical SMILES | CC(C)CC1C(=O)NC(C(=O)N1)CC2=CC=CC=C2 |
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